molecular formula C16H19BrN2O B5682916 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine

Cat. No.: B5682916
M. Wt: 335.24 g/mol
InChI Key: LTWLGICDRBMKKD-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The compound features a bromobenzyl group and a furylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 2-furylmethylamine.

    Nucleophilic Substitution: The 3-bromobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(3-bromobenzyl)piperazine.

    Alkylation: The resulting 1-(3-bromobenzyl)piperazine is then alkylated with 2-furylmethyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furanones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzyl and furylmethyl groups may play a role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzyl-4-(2-furylmethyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(3-chlorobenzyl)-4-(2-furylmethyl)piperazine: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    1-(3-bromobenzyl)-4-methylpiperazine: Lacks the furylmethyl group, which may influence its overall activity and applications.

The uniqueness of this compound lies in the combination of the bromobenzyl and furylmethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLGICDRBMKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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